molecular formula C₂₈H₃₀D₃NO₂ B1164016 N-Demethyl Mifepristone-d3

N-Demethyl Mifepristone-d3

カタログ番号: B1164016
分子量: 418.59
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Demethyl Mifepristone-d3, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₃₀D₃NO₂ and its molecular weight is 418.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Oxidation Reactions

N-Demethyl Mifepristone-d3 undergoes oxidation primarily at its steroidal backbone and substituents:

  • Hydroxylation : The compound forms hydroxylated derivatives at the 17-propynyl chain and aromatic rings via cytochrome P450 (CYP3A4) enzymes, critical for metabolic studies .

  • N-Oxidation : The dimethylamino group undergoes oxidation to form N-oxide metabolites, observed in enzymatic assays using human liver microsomes .

Key Reaction Pathways :

Reaction TypeSite of OxidationProduct IdentifiedCatalytic System
Hydroxylation17-propynyl chain22-OH-MifepristoneCYP3A4
N-OxidationN-methyl groupN-Oxide derivativePikCD50N enzyme

Reduction Reactions

Reductive transformations are less common but critical for understanding its metabolic stability:

  • Deuterium Retention : The deuterium label at the N-demethyl site remains stable under physiological conditions, confirmed via mass spectrometry .

  • Carbonyl Reduction : The 3-keto group is reduced to a secondary alcohol in vitro, though this pathway is minor compared to oxidative metabolism .

Metabolic Transformations

This compound serves as a tracer for Mifepristone’s metabolic fate. Key pathways include:

  • N-Demethylation : Further demethylation produces N,N-didesmethyl metabolites, detected in human plasma .

  • Terminal Hydroxylation : The 17-propynyl chain undergoes hydroxylation, forming polar metabolites excreted in feces (83%) and urine (9%) .

Metabolite Profile (UHPLC-ESI-QqQ-MS/MS Data) :

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Relative Abundance (%)
N-Desmethyl416.0358.345.8
N,N-Didesmethyl402.0344.2522.1
22-OH446.0388.318.7

Analytical Characterization

Reaction products are validated using:

  • Mass Spectrometry : Deuterium labeling confirmed via shifted molecular ion peaks (e.g., m/z 419.0 for N-desmethyl-d3 vs. 416.0 for non-deuterated) .

  • Chromatography : UHPLC methods resolve metabolites with retention times <10 minutes, achieving LOQ of 0.5 ng/mL .

Q & A

Basic Question: What are the validated analytical methods for characterizing N-Demethyl Mifepristone-d3, and how can researchers ensure reproducibility?

Answer:
this compound requires characterization using hyphenated techniques such as LC-MS/MS or HPLC-UV with deuterium-specific detection protocols. Key steps include:

  • Structural Confirmation : Use NMR spectroscopy (¹H, ¹³C, and 2D experiments) to verify deuteration at the N-demethyl site and rule out positional isomers .
  • Purity Assessment : Employ High-Resolution Mass Spectrometry (HRMS) to detect isotopic impurities (e.g., residual non-deuterated analogs) and quantify isotopic enrichment (>98% for reliable pharmacokinetic studies) .
  • Reproducibility : Adhere to ICH Q2(R1) guidelines for method validation, including linearity, precision, and accuracy testing across three independent batches. Reference standards should be sourced from accredited providers (e.g., Lipomed) to ensure traceability .

Basic Question: How should researchers design stability studies for this compound under varying storage and experimental conditions?

Answer:
Stability studies should assess:

  • Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 0–30 days, analyzing degradation via HPLC-DAD to identify thermal breakdown products (e.g., oxidation at the 11β-hydroxyl group) .
  • Photostability : Expose samples to ICH Q1B light conditions (UV and visible light) and monitor deuterium retention using LC-MS to evaluate isotopic integrity .
  • Solution Stability : Test in buffers (pH 1–9) and biological matrices (plasma, liver microsomes) to simulate in vitro conditions. Use isotope dilution assays to correct for matrix effects .

Advanced Question: How do deuterium isotope effects influence the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound compared to its non-deuterated analog?

Answer:
Deuterium substitution can alter:

  • Metabolic Stability : Use human liver microsomes (HLM) to compare intrinsic clearance (CLint) of deuterated vs. non-deuterated forms. Monitor metabolites (e.g., 22-hydroxymifepristone) via LC-MS/MS to assess CYP3A4-mediated demethylation rates .
  • Receptor Binding : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) for glucocorticoid/progesterone receptors. Deuteration may reduce off-target effects by stabilizing metabolic pathways .
  • In Vivo PK : Compare AUC and half-life (t½) in rodent models using compartmental modeling . Note that deuterium effects are context-dependent and may diminish in high-clearance scenarios .

Advanced Question: What experimental strategies resolve contradictions in reported metabolic pathways of this compound?

Answer: Contradictions often arise from:

  • Species-Specific Metabolism : Parallel assays in human vs. rodent hepatocytes or CYP-expressing cell lines (e.g., Baculosomes) can isolate interspecies differences. For example, rifampicin-induced CYP3A4 reduces AUC in humans but not rodents .
  • Analytical Artifacts : Use stable isotope-labeled internal standards (e.g., Mifepristone-d6) to distinguish true metabolites from in-source fragmentation during LC-MS analysis .
  • Data Normalization : Apply Michaelis-Menten kinetics to correct for enzyme activity variations in in vitro systems. Report CLint values normalized to protein content and CYP isoform abundance .

Advanced Question: How can researchers optimize the synthesis of this compound to minimize isotopic scrambling and improve yield?

Answer:

  • Deuterium Source : Use deuterated methyl iodide (CD3I) in reductive amination to target N-demethylation. Monitor scrambling via NMR to ensure deuterium is retained at the N-site and not redistributed to adjacent carbons .
  • Purification : Employ preparative HPLC with a chiral stationary phase (e.g., CHIRALPAK AD-H) to separate enantiomers, as deuteration can alter stereoselectivity .
  • Yield Optimization : Screen catalysts (e.g., Pd/C vs. PtO2) under H2 pressure (1–5 atm) to balance deuteration efficiency and side reactions.

Advanced Question: What integrated methodologies are recommended for studying this compound in complex biological systems?

Answer: Combine:

  • In Vitro-In Vivo Extrapolation (IVIVE) : Use physiologically based pharmacokinetic (PBPK) modeling to predict hepatic extraction ratios from HLM data .
  • Tissue Distribution Studies : Apply quantitative whole-body autoradiography (QWBA) with radiolabeled ([¹⁴C]) this compound in rodents to map tissue-specific accumulation .
  • Multi-Omics Integration : Pair metabolomics (LC-MS) with transcriptomics (RNA-seq) in target tissues (e.g., uterus, liver) to link metabolite profiles to gene regulatory effects .

特性

分子式

C₂₈H₃₀D₃NO₂

分子量

418.59

同義語

(11β,17β)-17-Hydroxy-11-[4-(methyl-d3-amino)phenyl]-17-(1-propyn-1-yl)-estra-4,9-dien-3-one;  N-Desmethyl-RU 486-d3;  RU 42633-d3; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。